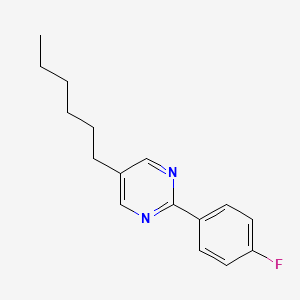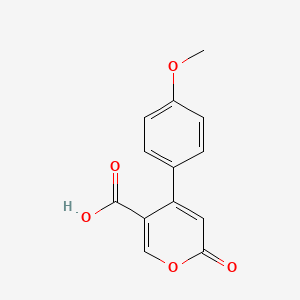
2-Ethylhexyl octylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl octylcarbamate is a chemical compound known for its versatile applications in various industries. It is an ester formed from the reaction of 2-ethylhexanol and octylcarbamic acid. This compound is primarily used in the formulation of personal care products, such as sunscreens and lotions, due to its excellent emollient properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl octylcarbamate typically involves the esterification of 2-ethylhexanol with octylcarbamic acid. The reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylhexyl octylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its alcohol and amine components.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Regeneration of 2-ethylhexanol and octylamine.
Substitution: Formation of substituted carbamates
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl octylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biocompatible materials.
Medicine: Incorporated in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of personal care products, lubricants, and plasticizers
Wirkmechanismus
The mechanism of action of 2-ethylhexyl octylcarbamate involves its interaction with cellular membranes, enhancing their permeability. This property makes it an effective carrier for active ingredients in drug delivery systems. The compound targets lipid bilayers, facilitating the transport of molecules across cell membranes .
Similar Compounds:
2-Ethylhexyl methoxycinnamate: Used in sunscreens for UV protection.
Octyl methoxycinnamate: Another sunscreen agent with similar properties.
2-Ethylhexyl salicylate: Used in sunscreens and personal care products.
Uniqueness: this compound stands out due to its superior emollient properties and its ability to enhance the permeability of cellular membranes. This makes it particularly valuable in the formulation of drug delivery systems and personal care products .
Eigenschaften
| 96163-10-9 | |
Molekularformel |
C17H35NO2 |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
2-ethylhexyl N-octylcarbamate |
InChI |
InChI=1S/C17H35NO2/c1-4-7-9-10-11-12-14-18-17(19)20-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
QFWUSCYVEAQOER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)

![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)

